

In-Depth Technical Guide to the Biochemical Properties of ML390

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ML390 is a potent and selective small-molecule inhibitor of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. By targeting DHODH, ML390 disrupts the synthesis of essential building blocks for DNA and RNA, leading to significant cellular effects. This compound has garnered considerable interest in the scientific community for its ability to induce differentiation in acute myeloid leukemia (AML) cells, presenting a promising therapeutic avenue for this challenging malignancy. This technical guide provides a comprehensive overview of the biochemical properties of ML390, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols.

Biochemical Profile and Quantitative Data

ML390's primary biochemical function is the inhibition of the mitochondrial enzyme DHODH. This inhibition effectively halts the conversion of dihydroorotate to orotate, a key step in the de novo synthesis of pyrimidines. The resulting depletion of the pyrimidine pool, particularly uridine, triggers cell cycle arrest and induces differentiation in susceptible cancer cells.

Table 1: In Vitro Efficacy of ML390



Parameter	Value	Cell Line/System	Reference
IC50 (DHODH)	0.56 ± 0.1 μM	Recombinant Human DHODH	[1]
ED50 (Differentiation)	1.8 ± 0.6 μM	ER-HOX-GFP	[1]
8.8 ± 0.8 μM	U937	[1]	
6.5 ± 0.9 μM	THP-1	[1]	_

Table 2: Physicochemical and Pharmacokinetic

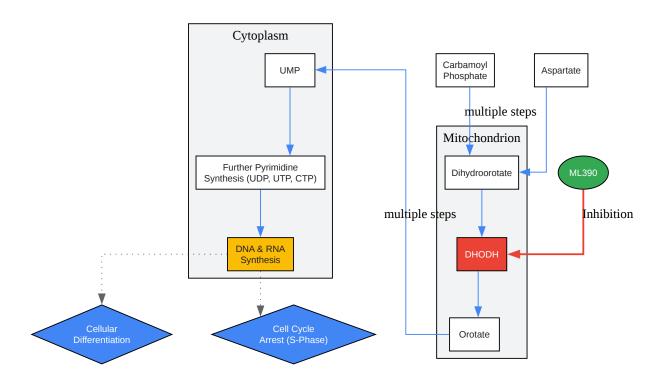
Properties of ML390

Property	Value	Conditions	Reference
Solubility	2.5 μΜ	Phosphate Buffered Saline (PBS), pH 7.4	[2]
Plasma Protein Binding	99%	Murine and Human Plasma	[2]
Plasma Stability	Stable for 5 hours	Human Plasma	[2]
PBS Stability	Stable for 24 hours	Phosphate Buffered Saline	[2]

Mechanism of Action: Signaling Pathway

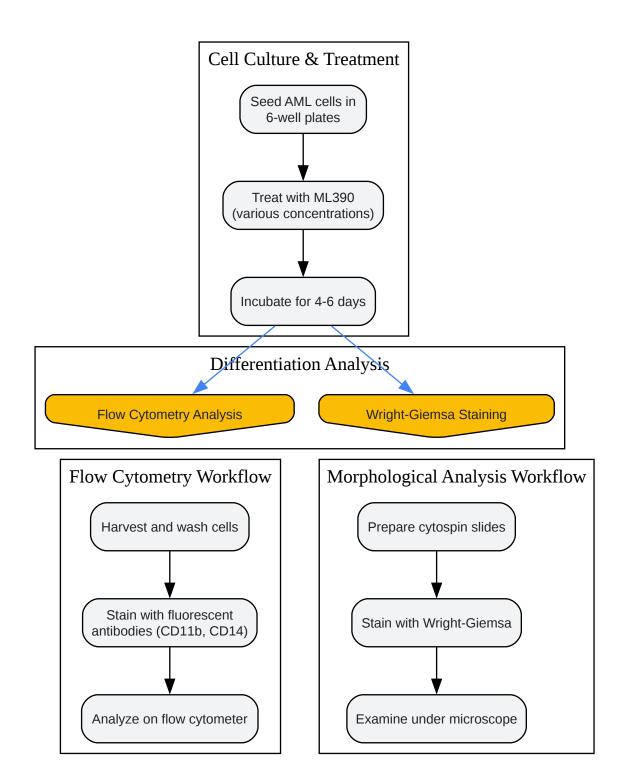
ML390 exerts its biological effects by directly inhibiting DHODH, which is located on the inner mitochondrial membrane. This enzyme catalyzes the fourth step in the de novo pyrimidine synthesis pathway. Inhibition of DHODH leads to a depletion of downstream pyrimidine products, such as uridine monophosphate (UMP), which are essential for the synthesis of DNA and RNA. In the context of AML, this pyrimidine starvation is a key trigger for the induction of cellular differentiation.











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References

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